beta-Terpinene

Description

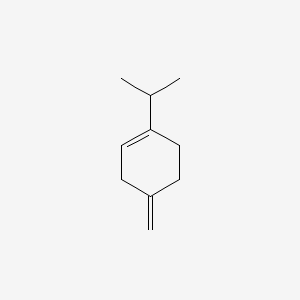

Structure

2D Structure

3D Structure

Properties

CAS No. |

99-84-3 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

4-methylidene-1-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

SCWPFSIZUZUCCE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CCC(=C)CC1 |

Canonical SMILES |

CC(C)C1=CCC(=C)CC1 |

boiling_point |

173.5 °C |

Other CAS No. |

99-84-3 |

Synonyms |

1,4-p-menthadiene alpha-terpinene beta-terpinene gamma-terpinene |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Isolation of β-Terpinene

Abstract

β-Terpinene (beta-terpinene) is a monoterpene of significant interest due to its potential biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its occurrence in nature, methods for its isolation and purification, and protocols for its quantitative analysis. While some literature suggests β-terpinene is exclusively synthetic, evidence from numerous phytochemical analyses confirms its presence in various plant essential oils, albeit often as a minor component. This document details methodologies for steam distillation, fractional distillation, and chromatographic separation, which are critical for obtaining pure β-terpinene for research and development purposes.

Introduction to β-Terpinene

β-Terpinene (p-mentha-1(7),3-diene) is a cyclic monoterpene with the molecular formula C₁₀H₁₆. It is an isomer of α-terpinene and γ-terpinene, differing in the position of its carbon-carbon double bonds. This structural nuance influences its physicochemical properties and biological activity. While its isomers are often more abundant, β-terpinene contributes to the aromatic profile of various essential oils and is under investigation for its therapeutic potential.

A notable point of discussion in the scientific literature is the origin of β-terpinene. Several sources have historically stated that it has no known natural source and is prepared synthetically from sabinene. However, modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), have unequivocally identified β-terpinene as a natural constituent of numerous essential oils.[1][2][3] The perception of it being purely synthetic may arise from its typically low concentrations in natural matrices, making synthesis a more viable route for obtaining large quantities.

Natural Sources of β-Terpinene

β-Terpinene is found in the essential oils of a variety of plants. Its concentration can vary significantly based on the plant's species, geographical origin, harvest time, and the part of the plant used for extraction. The most prominent and well-documented sources are the seeds of Cuminum cyminum (Cumin).

Table 1: Quantitative Presence of β-Terpinene in Various Plant Essential Oils

| Plant Species | Common Name | Plant Part | β-Terpinene Content (%) | Reference(s) |

| Cuminum cyminum | Cumin | Seeds | 6.3 - 19.3 | [2][3] |

| Syzygium cumini | Jamun | Leaves | 7.33 | [4] |

| Juniperus sp. | Juniper | - | Constituent | [1] |

| Myrica gale | Bog Myrtle | - | Constituent | [1] |

| Piper guineense | West African Pepper | Leaves | 0.65 | [5] |

| Thymus mastichina | Spanish Marjoram | - | Minor Component | [6] |

Note: The content percentages represent a range found in the literature and can be highly variable.

Isolation and Purification Methodologies

The isolation of β-terpinene from essential oils is a multi-step process involving initial extraction followed by purification to separate it from other structurally similar terpenes. Essential oils themselves are typically extracted from plant biomass via steam or hydrodistillation.[7][8]

Step 1: Steam Distillation (Initial Extraction)

Steam distillation is the most common method for extracting essential oils from raw plant material.[7] It is effective for separating volatile compounds like terpenes from non-volatile plant matter.

Principle: High-temperature steam (100-140°C) is passed through the plant biomass.[9][10] The steam ruptures the plant's oil glands, releasing the volatile essential oil molecules. These vaporized molecules are carried by the steam into a condenser, where they are cooled and returned to a liquid state. The resulting liquid is a mixture of essential oil and water (hydrosol), which naturally separate due to their immiscibility, allowing for easy collection of the crude essential oil.[11]

Experimental Protocol: General Steam Distillation

-

Preparation: Weigh the raw plant material (e.g., cumin seeds). Lightly crush the material to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation unit. This consists of a boiling flask (to generate steam), a biomass flask (to hold the plant material), a still head, a condenser, and a receiving flask (e.g., a separatory funnel).[12] Ensure all glass joints are properly sealed.

-

Distillation: Heat the water in the boiling flask to 100°C to generate steam.[9] Pass the steam through the biomass flask. The steam and vaporized essential oil will travel to the condenser.

-

Condensation: Circulate cool water through the outer jacket of the condenser to cool the vapor, which will condense back into a liquid.

-

Collection: Collect the distillate in the separatory funnel. The essential oil will typically form a layer on top of the aqueous hydrosol.

-

Separation: Allow the layers to separate fully, then drain the lower aqueous layer to isolate the crude essential oil.

-

Drying: Dry the collected essential oil using an anhydrous drying agent like sodium sulfate to remove any residual water.

Step 2: Fractional Distillation (Purification)

Fractional distillation is used to separate components of a liquid mixture based on their different boiling points. Since essential oils are complex mixtures of terpenes with closely related boiling points, vacuum fractional distillation is often required. The reduced pressure lowers the boiling points of the compounds, preventing thermal degradation.[13][14]

Principle: The crude essential oil is heated in a distillation flask attached to a fractionating column. As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).

Table 2: Boiling Points of β-Terpinene and Common Co-constituents

| Compound | Boiling Point (°C at 1 atm) |

| α-Pinene | 155 - 156 |

| β-Pinene | 164 - 166 |

| p-Cymene | 177 |

| γ-Terpinene | 183 |

| β-Terpinene | 173 - 174 |

| Cuminaldehyde | 235 |

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Connect the system to a vacuum pump with a pressure gauge.

-

Charge the Flask: Place the crude essential oil into the round-bottom flask along with boiling chips or a magnetic stirrer.

-

Reduce Pressure: Gradually reduce the pressure in the system to the desired level (e.g., 5-15 mmHg).[15][16]

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the different fractions that distill over at specific temperature ranges. The first fractions will be enriched with the most volatile compounds (e.g., pinenes). The fraction containing β-terpinene should be collected around its boiling point at the given pressure. For example, a terpene fraction from lemon oil can be collected at a cube temperature of 67-70°C under a pressure of 2.64 kPa (approx. 20 mmHg).[13]

-

Analysis: Analyze each collected fraction using GC-MS to determine its composition and identify the fraction with the highest purity of β-terpinene.

Step 3: Chromatographic Techniques (High-Purity Isolation)

For achieving high purity (>98%), chromatographic methods are essential. These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

A. Preparative Gas Chromatography (Prep-GC)

Principle: Prep-GC is a scaled-up version of analytical GC. A volatile liquid mixture is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column containing a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. The separated compounds are then collected as they exit the column.

Experimental Protocol: Preparative GC

-

Instrument: Use a gas chromatograph equipped for preparative-scale separations with a collection system.

-

Column: Select a suitable column. Non-polar columns (e.g., DB-5) are often used for terpene separation.

-

Parameters:

-

Injection Volume: Inject the β-terpinene-rich fraction obtained from distillation.

-

Injector Temperature: ~250°C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 240°C to elute all components.

-

Detector: A portion of the eluent is directed to a detector (e.g., FID), while the majority is directed to a collection trap.

-

-

Collection: Time the collection of the peak corresponding to β-terpinene based on its retention time, which is determined from prior analytical GC-MS runs.

B. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used for separating non-volatile or thermally sensitive compounds. For terpenes, reversed-phase HPLC is common. The sample is dissolved in a mobile phase and pumped at high pressure through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and separation occurs based on the differential hydrophobicity of the compounds.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Instrument: A preparative HPLC system with a suitable detector (e.g., UV or RI).

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of polar solvents is typically used. A common system is a gradient of acetonitrile and water, sometimes with a modifier like formic acid (0.1% v/v) to improve peak shape.[17]

-

Sample Preparation: Dissolve the β-terpinene-rich fraction in the mobile phase.

-

Injection and Elution: Inject the sample and run the gradient program. For example, starting with a higher water content and gradually increasing the acetonitrile concentration.

-

Fraction Collection: Collect the eluent in fractions using a fraction collector. The peak corresponding to β-terpinene is collected.

-

Solvent Removal: Remove the mobile phase solvent from the collected fraction (e.g., by rotary evaporation) to yield the pure compound.

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both identifying and quantifying the components of an essential oil, including β-terpinene.[18]

Principle: GC separates the volatile components of the mixture. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum (fingerprint) for each compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the essential oil or isolated fraction in a suitable solvent (e.g., hexane or ethanol).

-

GC Parameters:

-

Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 3-5°C/min.

-

Injector: Split/splitless injector, typically at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification and Quantification: Identify β-terpinene by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify its concentration by integrating the area of its chromatographic peak and comparing it to a calibration curve prepared from the standard.

Conclusion

β-Terpinene, a monoterpene with promising biological activities, is accessible from both natural and synthetic sources. While its concentration in essential oils is often low, its isolation is achievable through a systematic application of extraction and purification techniques. Steam distillation provides the initial crude oil, which can be enriched in β-terpinene using vacuum fractional distillation. For obtaining the high-purity compound required for pharmaceutical research and drug development, preparative chromatography (GC or HPLC) is indispensable. Accurate identification and quantification throughout the process are critically dependent on robust analytical methods, primarily GC-MS. This guide provides the foundational protocols for researchers to successfully isolate and study this valuable natural compound.

References

- 1. This compound, 99-84-3 [thegoodscentscompany.com]

- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. GC, GC/MS Analysis, and Biological Effects of Essential Oils from Thymus mastchina and Elettaria cardamomum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 8. mdpi.com [mdpi.com]

- 9. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 10. distillequipment.com [distillequipment.com]

- 11. Steam Distillation | doTERRA Essential Oils [doterra.com]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

biosynthesis pathways of beta-terpinene in plants

An In-depth Technical Guide on the Biosynthesis Pathways of Beta-Terpinene in Plants

Introduction

Terpenoids represent the largest and most diverse class of natural products found in plants, playing crucial roles in plant defense, communication, and adaptation.[1][2] Among them, monoterpenes like this compound are significant components of essential oils and contribute to the aromatic properties of many plant species.[3][4] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the metabolic pathways, key enzymes, regulatory aspects, and experimental methodologies for researchers, scientists, and drug development professionals.

Core Biosynthesis Pathways

The biosynthesis of all terpenoids, including this compound, originates from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][5][6] Plants utilize two distinct and spatially separated pathways to produce these precursors.[2][7][8]

-

The Mevalonate (MVA) Pathway: Operating primarily in the cytosol, this pathway begins with the condensation of two acetyl-CoA molecules.[2][9] It is mainly responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30).[7][9]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway starts with pyruvate and glyceraldehyde-3-phosphate.[2][10] This pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), such as this compound, and diterpenes (C20).[2][7]

The C5 precursors from these pathways are then condensed to form larger prenyl diphosphates. For monoterpene synthesis, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, Geranyl Diphosphate (GPP), which is the direct precursor for all monoterpenes.[5][6][11]

The final and most critical step in generating the vast diversity of monoterpene structures is catalyzed by a class of enzymes called terpene synthases (TPSs).[1][11][12] A specific monoterpene synthase acts on GPP, initiating a complex series of reactions involving the cleavage of the diphosphate group to form a reactive carbocation intermediate.[13][14] This intermediate can then undergo various cyclizations, rearrangements, and deprotonations to yield a specific array of monoterpene products, which can include this compound.[13][15] Many TPS enzymes are known to be multi-product enzymes, meaning a single enzyme can produce a mixture of several different terpenes from one substrate.[6][11][16]

References

- 1. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H16 | CID 66841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CannaGenie - this compound [cannagenie.org]

- 5. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced structural diversity in terpenoid biosynthesis: enzymes, substrates and cofactors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02040F [pubs.rsc.org]

- 7. Pangenome Identification and Analysis of Terpene Synthase Gene Family Members in Gossypium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Predictive Engineering of Class I Terpene Synthases Using Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genomic characterization of the complete terpene synthase gene family from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Forms of Terpinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinenes are a group of isomeric monoterpene hydrocarbons with the molecular formula C₁₀H₁₆. They are widely distributed in nature, contributing to the characteristic aroma of many essential oils.[1] The subtle variations in the position of their carbon-carbon double bonds give rise to four primary isomers: α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (also known as terpinolene). These structural differences result in distinct physical, chemical, and biological properties, making them a subject of significant interest in fields ranging from flavor and fragrance chemistry to pharmacology and drug development. This guide provides a comprehensive technical overview of the four terpinene isomers, detailing their individual characteristics, comparative properties, and relevant experimental methodologies.

Chemical Structures and Nomenclature

The fundamental difference between the terpinene isomers lies in the placement of the two double bonds within their shared p-menthane carbon skeleton.[1]

| Isomer | IUPAC Name | CAS Number |

| α-Terpinene | 4-Methyl-1-(1-methylethyl)-1,3-cyclohexadiene | 99-86-5 |

| β-Terpinene | 4-Methylene-1-(1-methylethyl)cyclohexene | 99-84-3 |

| γ-Terpinene | 4-Methyl-1-(1-methylethyl)-1,4-cyclohexadiene | 99-85-4 |

| δ-Terpinene | 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene | 586-62-9 |

Structural Diagrams of Terpinene Isomers

Comparative Physical and Chemical Properties

The isomeric differences in double bond positions influence the physical properties of the terpinenes, such as boiling point and density. The following table summarizes key physical data for each isomer.

| Property | α-Terpinene | β-Terpinene | γ-Terpinene | δ-Terpinene (Terpinolene) |

| Molecular Weight ( g/mol ) | 136.23 | 136.23 | 136.23 | 136.23 |

| Boiling Point (°C) | 173-175[2] | ~173-174[3] | 181-183[4] | ~183-185 |

| Density (g/mL at 25°C) | ~0.837 | ~0.838 | ~0.843 | ~0.851 |

| Refractive Index (at 20°C) | ~1.478 | ~1.475 | ~1.474 | ~1.482 |

Spectroscopic Data for Isomer Identification

Definitive identification of the terpinene isomers relies on spectroscopic techniques. Key distinguishing features are found in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Environment | α-Terpinene | β-Terpinene | γ-Terpinene | δ-Terpinene |

| Olefinic Protons | 5.5-5.7 | ~4.7 (exocyclic), 5.4 | ~5.4 | ~5.3 |

| Isopropyl (CH) | ~2.2-2.3 | ~2.8 | ~2.6 | - |

| Isopropyl (CH₃) | ~1.0 | ~1.0 | ~1.0 | ~1.7 |

| Ring CH₃ | ~1.8 | - | ~1.7 | ~1.6 |

| Ring CH₂ | ~2.1 | ~2.0-2.3 | ~2.6 | ~2.0-2.7 |

Note: Approximate chemical shifts are provided. Actual values may vary depending on experimental conditions.[2][4][5]

¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Environment | α-Terpinene | β-Terpinene | γ-Terpinene | δ-Terpinene |

| Olefinic Carbons | ~119, ~125, ~131, ~134 | ~105, ~121, ~135, ~149 | ~116, ~119, ~131, ~141 | ~121, ~122, ~131, ~134 |

| Isopropyl (CH) | ~32 | ~31 | ~35 | - |

| Isopropyl (CH₃) | ~21 | ~21 | ~21 | ~20, ~21 |

| Ring CH₃ | ~23 | - | ~23 | ~23 |

| Ring CH₂/CH | ~26, ~31 | ~27, ~30, ~31 | ~28, ~32 | ~27, ~29, ~31 |

Note: Approximate chemical shifts are provided. Actual values may vary depending on experimental conditions.[3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectra of the terpinene isomers show characteristic C-H and C=C stretching and bending vibrations. The position of the C=C stretching bands can be particularly useful for differentiation.

| Isomer | Key IR Absorptions (cm⁻¹) |

| α-Terpinene | ~1650 (conjugated C=C stretch) |

| β-Terpinene | ~1645 (C=C stretch), ~890 (exocyclic =CH₂ bend) |

| γ-Terpinene | ~1670 (isolated C=C stretch) |

| δ-Terpinene | ~1640, ~1670 (C=C stretches) |

Biosynthesis of Terpinene Isomers

The biosynthesis of terpinenes, like other monoterpenes, originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[6] The condensation of IPP and DMAPP yields geranyl diphosphate (GPP), the direct precursor to monoterpenes.[7] Terpene synthases then catalyze the cyclization of GPP, often through a series of carbocation intermediates, to form the various terpinene isomers.[8]

Comparative Biological Activities

While often found together in essential oils, the individual terpinene isomers exhibit distinct biological activities. However, comprehensive comparative studies are still somewhat limited, with much of the research focusing on α-pinene and γ-terpinene due to their prevalence and the activities of the essential oils in which they are found.

| Biological Activity | α-Terpinene | β-Pinene (Structurally Similar) | γ-Terpinene | δ-Terpinene |

| Antimicrobial | Moderate | Active against various bacteria and fungi[9] | Reported antimicrobial properties[3] | Investigated for antimicrobial properties |

| Anti-inflammatory | Inhibits NF-κB and MAPK pathways[10] | Shows anti-inflammatory effects[11] | Demonstrates anti-inflammatory and antinociceptive effects[12] | Investigated for anti-inflammatory properties |

| Antioxidant | Contributes to antioxidant activity of essential oils[13] | - | Potent antioxidant, synergistic with other antioxidants[14] | - |

| Cytotoxicity (IC₅₀) | Varies by cell line | Varies by cell line and enantiomer[9] | - | - |

Note: β-Pinene data is included for structural comparison as direct comparative data for β-terpinene is scarce.

Anti-inflammatory Signaling Pathways

α-Pinene, structurally related to the terpinenes, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK and JNK, which are central to the inflammatory response.[1][10] This leads to a downstream reduction in the production of pro-inflammatory mediators.

Experimental Protocols

Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the separation and identification of terpinene isomers in complex mixtures like essential oils.

Example GC-MS Protocol for Terpene Analysis

-

Sample Preparation: Dilute the essential oil or sample containing terpinenes in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1-10% v/v).

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column is typically used. For instance, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase. For chiral separations, a cyclodextrin-based chiral stationary phase is necessary.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C with a split ratio of, for example, 100:1.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C and held for 5 minutes. This program should be optimized for the specific column and sample matrix.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the terpinene isomers by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).

Workflow for GC-MS Analysis of Terpinene Isomers

Conclusion

The isomeric forms of terpinene, while sharing a common molecular formula, represent a fascinating example of how subtle structural changes can lead to a diverse range of chemical and biological properties. This guide has provided a detailed comparison of α-, β-, γ-, and δ-terpinene, covering their structural, physical, spectroscopic, and biological characteristics. For researchers and professionals in drug development, a thorough understanding of these differences is crucial for the targeted application of these versatile natural compounds. Further comparative studies are warranted to fully elucidate the unique therapeutic potential of each terpinene isomer.

References

- 1. ku.khorraman.ir [ku.khorraman.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 7. US8236512B1 - Methods of developing terpene synthase variants - Google Patents [patents.google.com]

- 8. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of gamma-terpinene on the articular inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Synergic antioxidant activity of γ-terpinene with phenols and polyphenols enabled by hydroperoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of β-Terpinene

Abstract

β-Terpinene is a monoterpene with the molecular formula C10H16.[1] It is one of three isomers of terpinene, the others being α- and γ-terpinene, which differ in the position of their carbon-carbon double bonds.[2][3] Unlike its isomers, β-terpinene has no known natural source and is typically synthesized from sabinene.[2][4] This document provides a comprehensive overview of the physical and chemical properties of β-terpinene, its reactivity, and relevant experimental methodologies for its characterization.

Physical Properties

β-Terpinene is a colorless to pale yellow liquid.[5][6] It possesses a characteristic turpentine-like odor, often described as woody, piney, and resinous with fresh, minty, and camphoraceous notes.[7][8]

Table 1: Quantitative Physical Properties of β-Terpinene

| Property | Value | Source(s) |

| Molecular Formula | C10H16 | [1][2] |

| Molecular Weight | 136.23 g/mol | [1][6][9] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 173-174 °C at 760 mmHg | [2][5][9] |

| Density | 0.838 g/cm³ | [2] |

| Flash Point | 46.50 °C (115.00 °F) TCC | [5] |

| Vapor Pressure | 1.689 mmHg at 25.00 °C (estimated) | [5] |

| logP (o/w) | 4.147 (estimated) | [5] |

Chemical Properties

β-Terpinene is classified as a menthane monoterpenoid.[9] Its structure consists of a cyclohexene ring substituted with an isopropyl group and a methylidene group.[9]

Table 2: Chemical Identifiers and Solubility of β-Terpinene

| Property | Value | Source(s) |

| IUPAC Name | 4-methylidene-1-propan-2-ylcyclohexene | [1] |

| CAS Number | 99-84-3 | [1][5] |

| InChIKey | SCWPFSIZUZUCCE-UHFFFAOYSA-N | [1] |

| Solubility in Water | 1.9 mg/L at 25 °C (estimated) | [5] |

| Solubility in Solvents | Soluble in alcohol | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of β-terpinene.

-

¹³C NMR: Specific ¹³C NMR signals have been reported for β-terpinene, which are instrumental in its structural assignment. Distinct signals have been identified at δ 124.5 ppm (C-2), 131.2 ppm (C-3), and 25.8 ppm (C-10).[9]

-

¹H NMR: While comprehensive ¹H NMR data for β-terpinene is not as readily detailed as for its isomers, the spectra of related terpinenes show characteristic proton signals in the aliphatic and olefinic regions that help in differentiating the isomers.[9]

-

FTIR: Matrix isolation FTIR studies, often paired with theoretical calculations, are used to investigate the vibrational spectra of terpenes like β-terpinene. This technique provides valuable structural information that complements NMR and mass spectrometry.[9]

Reactivity and Stability

β-Terpinene is a highly reactive compound due to the presence of two double bonds in its structure.[9]

Atmospheric Oxidation

In the atmosphere, terpenes like β-terpinene undergo oxidation through reactions with oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃).[9][10] These reactions are significant as they lead to the formation of lower-volatility products that can partition into the aerosol phase, contributing to the formation of Secondary Organic Aerosols (SOA).[9]

The nitrate radical (NO₃) is a key oxidant, especially during nighttime.[9][11] The reaction of β-terpinene with NO₃ radicals is rapid and leads to the formation of nitrooxy alkyl radicals, which can then evolve into organic nitrates.[10] These organic nitrates can constitute a significant fraction of the total SOA.[9] Studies on the related monoterpene, β-pinene, have shown that its oxidation by NO₃ results in substantial amounts of both gas- and particle-phase organic nitrates.[9]

Thermal Stability

Studies using accelerating rate calorimetry (ARC) and C80 calorimetry have investigated the thermal stability of related pinenes.[12] For instance, α-pinene and β-pinene are thermally stable under a nitrogen atmosphere up to 473 K.[12] The oxidation of these pinenes typically occurs in three stages: an induction period, the main oxidation stage where pressure decreases, and finally, thermal decomposition that produces gas.[12]

Experimental Protocols

The characterization of β-terpinene involves a range of analytical and computational techniques.

Characterization Workflow

A general workflow for the characterization of a volatile organic compound like β-terpinene would involve initial purification followed by a suite of spectroscopic and physical property measurements.

References

- 1. beta-Terpinene | C10H16 | CID 66841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Terpinene - Wikipedia [en.wikipedia.org]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Showing Compound this compound (FDB015971) - FooDB [foodb.ca]

- 5. This compound, 99-84-3 [thegoodscentscompany.com]

- 6. abstraxtech.com [abstraxtech.com]

- 7. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-Pinene CAS#: 127-91-3 [m.chemicalbook.com]

- 9. This compound|CAS 99-84-3|Research Compound [benchchem.com]

- 10. ACP - A comparative and experimental study of the reactivity with nitrate radical of two terpenes: α-terpinene and γ-terpinene [acp.copernicus.org]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]

beta-terpinene CAS number and molecular formula.

An In-Depth Technical Guide to β-Terpinene for Researchers and Drug Development Professionals

Introduction

Beta-terpinene (β-terpinene) is a monoterpene with the molecular formula C10H16. It is one of three isomers of terpinene, the others being α-terpinene and γ-terpinene, which differ in the position of their carbon-carbon double bonds.[1] Unlike its isomers, β-terpinene has no known natural source and is prepared synthetically.[1][2] Structurally, it is a p-menthane monoterpenoid characterized by a cyclohexene ring with a methylidene substituent and an isopropyl group.[3] This document provides a comprehensive overview of β-terpinene, including its chemical properties, synthesis, analytical methods, and biological activities, with a focus on its potential in research and drug development.

Core Properties and Identification

The fundamental identifiers and molecular properties of β-terpinene are summarized below.

| Property | Value | Citations |

| CAS Number | 99-84-3 | [2][4] |

| Molecular Formula | C10H16 | [2][4] |

| Molecular Weight | 136.23 g/mol | [2][4] |

| IUPAC Name | 4-methylidene-1-propan-2-ylcyclohexene | [4] |

| Synonyms | p-Mentha-1(7),3-diene, b-terpinene | [4] |

Physicochemical Data

Quantitative physical and chemical data for β-terpinene are essential for experimental design and application development.

| Property | Value | Citations |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |

| Boiling Point | 173-174 °C at 760 mmHg | [3][5] |

| Density | 0.83 g/cm³ (predicted) | [3] |

| Flash Point | 46.5 °C (115 °F) | [5] |

| Vapor Pressure | 1.689 mmHg at 25 °C (estimated) | [5] |

| Water Solubility | 1.9 mg/L at 25 °C (estimated) | [5] |

| Solubility | Soluble in alcohol | [5] |

| logP (o/w) | 4.147 (estimated) | [5] |

Synthesis and Experimental Protocols

Synthesis of β-Terpinene

This compound is not known to be naturally occurring and is typically produced synthetically. The most commonly cited precursor for its synthesis is sabinene, a natural bicyclic monoterpene.[3] The conversion is often achieved through pyrolysis (thermal rearrangement), which breaks the cyclopropane ring of the sabinene molecule to form the cyclohexene ring structure of β-terpinene and β-phellandrene.[6] While detailed industrial protocols are proprietary, the general laboratory procedure involves heating sabinene under controlled temperature and pressure, followed by purification of the resulting isomeric mixture.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying β-terpinene, especially within complex mixtures like essential oils.

Objective: To identify and quantify β-terpinene in a sample.

Methodology:

-

Sample Preparation: Dilute the essential oil or sample containing β-terpinene in a volatile solvent like hexane. A typical dilution might be 1:100 (v/v).

-

GC System Configuration:

-

Column: Use a nonpolar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), which is standard for terpene analysis.[1]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: An aliquot of the diluted sample (e.g., 1 µL) is injected. A splitless injection mode can be used for trace analysis.[1]

-

Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.

-

-

MS System Configuration:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[1]

-

Mass Range: Scan from a mass-to-charge ratio (m/z) of approximately 30 to 500 Da.

-

-

Data Analysis:

-

Identification: The identity of β-terpinene is confirmed by comparing its retention time and the resulting mass spectrum with that of a known standard or by matching the fragmentation pattern with established libraries (e.g., NIST).

-

Quantification: The relative concentration is calculated based on the peak area relative to the total peak area of all identified compounds.[1]

-

Biological Activity and Signaling Pathways

While research specifically on β-terpinene is limited compared to other terpenes, preclinical studies suggest it possesses anti-inflammatory and antioxidant properties.[3] The mechanisms of action for monoterpenes are often studied as a class, with significant insights drawn from related compounds.

Anti-Inflammatory Activity and NF-κB Signaling

Many terpenes exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1α.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Terpenoids have been shown to inhibit this process, preventing the translocation of NF-κB and thereby suppressing the inflammatory response.[9][10]

References

- 1. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 2. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 99-84-3|Research Compound [benchchem.com]

- 4. This compound | C10H16 | CID 66841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99-84-3 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of Beta-Terpinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of beta-terpinene, focusing on its solubility in various media and its inherent stability challenges. The information is curated to support research, scientific inquiry, and formulation development within the pharmaceutical and chemical industries.

Core Physicochemical Properties

This compound (β-terpinene) is a monocyclic monoterpene with the chemical formula C₁₀H₁₆. It is one of several isomers of terpinene, characterized by the positions of its carbon-carbon double bonds. Understanding its fundamental properties is critical for its application in any formulation.

Solubility Profile

This compound is a lipophilic, non-polar compound, which dictates its solubility characteristics. It is practically insoluble in water but shows high solubility in organic solvents and oils.[1][2]

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug development for determining its bioavailability and for designing appropriate delivery systems. Quantitative data for this compound's solubility is summarized below.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 25 | 1.9 mg/L | Estimated | [3] |

| Water | Not Specified | 0.31 g/L | Predicted | [4] |

| Ethanol | Not Specified | Soluble | Qualitative | [1][3] |

| Benzene | Not Specified | Soluble | Qualitative | [1] |

| Ethyl Ether | Not Specified | Soluble | Qualitative | [1] |

| Chloroform | Not Specified | Very Soluble | Qualitative | [1] |

| Propylene Glycol | Not Specified | Insoluble | Qualitative | [2] |

| Oils | Not Specified | Soluble | Qualitative | [2] |

Stability Profile

The stability of an active compound is paramount for ensuring its efficacy, safety, and shelf-life. This compound is known to be chemically unstable, particularly when exposed to atmospheric oxygen, light, and elevated temperatures. These factors can induce oxidation, isomerization, and degradation.[5]

Degradation Pathways

The primary degradation pathway for this compound and other terpenes involves autoxidation and isomerization.[5] Exposure to air and light can lead to the formation of various oxidation products, including peroxides, and isomerization into more stable aromatic compounds.

-

Aromatization to p-Cymene : A significant degradation pathway for many p-menthadiene terpenes, including this compound, is the conversion to p-cymene. This process is often accelerated by heat and the presence of catalysts.[5][6]

-

Oxidation : The double bonds in the this compound structure are susceptible to oxidation, leading to the formation of epoxides, aldehydes, and other oxygenated derivatives.[7][8] For instance, reaction with hydroxyl radicals can yield products like nopinone and formaldehyde.[8]

Factors Affecting Stability

-

Oxygen : The presence of atmospheric oxygen is a primary driver for the oxidative degradation of terpenes.[5]

-

Temperature : Elevated temperatures accelerate the rate of degradation reactions, including both oxidation and isomerization to p-cymene.[5][9] Studies on the thermal properties of essential oils consistently show a decrease in terpene hydrocarbons and a rise in p-cymene with increased temperature.[5][10]

-

Light : Exposure to light, particularly UV radiation, can provide the energy needed to initiate free-radical chain reactions, leading to rapid degradation.[5]

-

Presence of Pro-oxidants/Antioxidants : The stability of this compound within a mixture (like an essential oil) can be influenced by other components that may act as pro-oxidants or antioxidants.[5]

Strategies such as microencapsulation with cyclodextrins or formulation as a nano-emulsion can significantly enhance the stability of volatile and unstable compounds like this compound.[11][12]

Experimental Protocols

Accurate determination of solubility and stability requires standardized and robust experimental methods.

Protocol for Water Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105, a widely accepted standard for determining water solubility.[13][14][15][16] This method is suitable for substances with solubilities above 10 mg/L.[17]

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Flasks with stoppers (e.g., Erlenmeyer or centrifuge tubes)

-

Constant temperature shaker bath or room

-

Centrifuge (if required for phase separation)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Syringes and filters (0.2 or 0.45 µm, compatible with the substance)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[14]

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of water. The excess is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This may take 24 to 48 hours or more. Multiple time points should be taken to confirm that saturation has been reached (i.e., the concentration in solution becomes constant).[18]

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath to allow the undissolved this compound to separate via gravity. For fine dispersions or emulsions, centrifugation at the same temperature is necessary to achieve a clear aqueous phase.[17][18]

-

Sampling: Carefully withdraw a sample from the clear, saturated aqueous phase. Filtration may be used, but care must be taken to avoid adsorption of the test substance onto the filter material.

-

Quantification: Analyze the concentration of this compound in the aqueous sample using a validated analytical method, such as GC-FID.

-

Replicates: The experiment should be performed with at least three replicate flasks.

Protocol for Stability Assessment (Accelerated Stability Study)

This protocol outlines a general approach for assessing the chemical stability of this compound under accelerated conditions (e.g., elevated temperature and light exposure).

Objective: To evaluate the degradation rate of this compound and identify major degradation products under specific stress conditions.

Materials:

-

This compound (high purity)

-

Appropriate solvent or matrix for the formulation

-

Stability chambers (controlled temperature, humidity, and light)

-

Glass vials with inert caps (e.g., amber glass to protect from light)

-

Analytical instrument for quantification (e.g., GC-MS to identify and quantify parent compound and degradation products)

Procedure:

-

Sample Preparation: Prepare samples of this compound, either neat or in a relevant formulation, in the appropriate vials. Prepare a sufficient number of samples for all time points and conditions.

-

Initial Analysis (T=0): Analyze a set of samples immediately after preparation to establish the initial concentration and purity of this compound. This serves as the baseline.

-

Storage Conditions: Place the remaining samples in stability chambers under various conditions. Common accelerated conditions include:

-

Elevated temperature (e.g., 40°C, 50°C)

-

Exposure to light (following ICH Q1B guidelines)

-

Presence of air (headspace in the vial) vs. inert atmosphere (e.g., nitrogen blanket)

-

-

Time Points: Withdraw samples from each storage condition at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

-

Analysis: At each time point, analyze the samples using GC-MS.

-

Quantify the remaining percentage of this compound.

-

Identify and quantify the major degradation products (e.g., p-cymene).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).[19]

-

Visualizations

Logical Workflow for Formulation Development

This diagram illustrates the decision-making process when formulating a poorly soluble and unstable active ingredient like this compound.

References

- 1. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abstraxtech.com [abstraxtech.com]

- 3. This compound, 99-84-3 [thegoodscentscompany.com]

- 4. Showing Compound this compound (FDB015971) - FooDB [foodb.ca]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02235K [pubs.rsc.org]

- 10. rsdjournal.org [rsdjournal.org]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 12. Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization | Terpene Belt Farms [terpenebeltfarms.com]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scielo.br [scielo.br]

Spectroscopic Profile of Beta-Terpinene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for beta-terpinene (p-mentha-1(7),3-diene), a monoterpene of significant interest in chemical research. Designed for researchers, scientists, and professionals in drug development, this document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information is presented to facilitate structural elucidation, identification, and quantification of this compound.

Introduction

This compound is an isomeric monoterpene with the molecular formula C₁₀H₁₆. Unlike its isomers, alpha- and gamma-terpinene, this compound is not known to have a natural source and is typically prepared synthetically. Its structure, featuring a cyclohexene ring with an isopropyl group and a methylidene substituent, makes it a valuable compound for comparative studies within the terpene family. Accurate and detailed spectroscopic data are crucial for its unambiguous identification in various matrices.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

Note: Experimental data for ¹H NMR of this compound is not widely reported. The following table is based on predicted values and should be used as a reference for expected chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| =CH- (vinylic) | ~5.8 | Broad Singlet | Olefinic proton on the ring. |

| =CH₂ (exocyclic) | ~4.7 | Singlet | Two geminal, exocyclic olefinic protons. |

| -CH- (isopropyl) | ~2.8 | Septet | Methine proton of the isopropyl group. |

| -CH₂- (allylic) | ~2.3 - 2.5 | Multiplet | Methylene protons adjacent to the endocyclic double bond. |

| -CH₂- | ~2.1 - 2.3 | Multiplet | Methylene protons in the cyclohexene ring. |

| -CH- (ring) | ~1.8 | Multiplet | Methine proton at the ring junction. |

| -CH₃ (isopropyl) | ~1.0 | Doublet | Methyl protons of the isopropyl group. |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~131.2 |

| C2 | ~124.5 |

| C3 | ~31.4 |

| C4 | ~41.0 |

| C5 | ~26.8 |

| C6 | ~30.5 |

| C7 (=CH₂) | ~108.5 |

| C8 (-CH-) | ~34.2 |

| C9, C10 (-CH₃) | ~20.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are characteristic of its alkene and alkane moieties.

| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |

| =C-H Stretch (vinylic) | 3080 - 3010 | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| C=C Stretch (alkene) | 1645 ± 10 | Medium |

| C-H Bend (alkane) | 1465 - 1450 | Medium |

| =C-H Bend (out-of-plane) | 890 ± 10 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. This compound is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M - CH₃]⁺ |

| 93 | High (Base Peak) | [M - C₃H₇]⁺ or retro-Diels-Alder fragmentation |

| 79 | Moderate | |

| 77 | Moderate |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for monoterpenes like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

FTIR Spectroscopy Protocol

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of neat this compound oil directly onto the ATR crystal. For transmission IR, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal or salt plates.

-

Sample Spectrum Acquisition : Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as hexane or ethyl acetate.

-

GC Conditions :

-

Injector : Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to avoid column overloading. Injector temperature: 250 °C.

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : m/z 40-400.

-

Temperatures : Ion source at 230 °C, transfer line at 280 °C.

-

-

Data Analysis : Identify the this compound peak based on its retention time and compare the resulting mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

The Terpinene Isomers: A Comprehensive Technical Guide to their Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The terpinenes, a group of isomeric C10H16 monoterpenes, are significant components of many essential oils and hold considerable interest for the fragrance, flavor, and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the discovery and history of the four primary terpinene isomers: α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (terpinolene). It details their initial isolation, the elucidation of their structures, and the evolution of their synthesis. This guide includes detailed historical and modern experimental protocols for their isolation and chemical synthesis, a comparative analysis of their physicochemical and spectroscopic properties, and a visual representation of their biosynthetic and synthetic pathways.

Introduction: The Dawn of Terpene Chemistry

The story of the terpinenes is intrinsically linked to the birth of terpene chemistry in the 19th century. Long before their individual characterization, the characteristic scents of plants and their essential oils were utilized in traditional medicine and perfumery[1]. The systematic study of these volatile compounds began with the pioneering work of German chemist Otto Wallach, who is widely regarded as the "father of terpene chemistry"[2]. In the late 1800s, Wallach undertook the arduous task of isolating and classifying the components of essential oils, recognizing their common structural motifs based on the isoprene unit[3]. His groundbreaking research, which earned him the Nobel Prize in Chemistry in 1910, laid the foundation for understanding the vast and complex world of terpenes[4].

Later, Leopold Ruzicka expanded upon Wallach's work by formulating the "biogenetic isoprene rule," which provided a framework for understanding the biosynthesis of terpenes from isoprene precursors[1]. This rule was pivotal in elucidating the structures and relationships of countless natural products, including the terpinene isomers.

The Terpinene Isomers: Discovery and Historical Context

The terpinenes are a group of isomeric p-menthadienes, differing only in the position of their two carbon-carbon double bonds within the p-menthane framework. Their intertwined history is a testament to the developing analytical techniques of the late 19th and early 20th centuries.

α-Terpinene

α-Terpinene was one of the earlier recognized terpinenes, frequently identified as a constituent of essential oils. It has been isolated from natural sources such as cardamom and marjoram oils[5]. Its structure, with conjugated double bonds at the 1- and 3-positions of the p-menthane ring, was elucidated through classical chemical degradation and derivatization techniques, staples of Otto Wallach's laboratory.

β-Terpinene

Unlike its isomers, β-terpinene is not commonly found in nature and is primarily a product of chemical synthesis[5][6]. Its discovery is therefore more closely tied to the laboratory manipulation of other terpenes. A significant route to β-terpinene has been through the chemical transformation of sabinene, another bicyclic monoterpene[6].

γ-Terpinene

γ-Terpinene is a widespread natural monoterpene, found in the essential oils of many plants, including citrus fruits, cumin, and thyme[7][8][9]. Its isolation and characterization were part of the broader effort to understand the composition of these commercially and medicinally important oils. The elucidation of its structure, with double bonds at the 1- and 4-positions, contributed to the growing understanding of terpene isomerism[10].

δ-Terpinene (Terpinolene)

δ-Terpinene, more commonly known as terpinolene, is another naturally occurring isomer, found in sources like tea tree oil, sage, and rosemary[11][12]. It is distinguished by its exocyclic double bond[13]. The name "terpinolene" has become the preferred nomenclature for this isomer[14]. Its unique structure and fresh, piney aroma have made it a compound of interest in various applications[12][15][16][17].

Physicochemical and Spectroscopic Properties

The subtle differences in the placement of double bonds among the terpinene isomers lead to distinct physical and spectroscopic properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of Terpinene Isomers

| Property | α-Terpinene | β-Terpinene | γ-Terpinene | δ-Terpinene (Terpinolene) |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass ( g/mol ) | 136.23 | 136.23 | 136.23 | 136.23 |

| Boiling Point (°C) | 173-175 | 173-174 | 181-183 | 185-189 |

| Density (g/cm³ at 20°C) | ~0.837 | ~0.838 | ~0.850 | ~0.863 |

| Refractive Index (n²⁰/D) | ~1.478 | ~1.476 | ~1.474 | ~1.483 |

Table 2: Key Spectroscopic Data of Terpinene Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (Major Fragments, m/z) |

| α-Terpinene | ~5.6 (2H, m), ~2.2 (1H, m), ~2.1 (2H, m), ~1.7 (3H, s), ~1.0 (6H, d)[18] | ~134, ~131, ~124, ~119, ~31, ~26, ~23, ~21 | 136, 121, 93[19] |

| β-Terpinene | ~5.4 (1H, br s), ~4.7 (2H, s), ~2.8 (1H, m), ~2.2-1.9 (4H, m), ~1.0 (6H, d) | ~149, ~131, ~124, ~108, ~38, ~31, ~30, ~21 | 136, 121, 93, 79, 68 |

| γ-Terpinene | ~5.4 (2H, br s), ~2.6 (2H, br s), ~2.1 (2H, q), ~1.7 (3H, s), ~1.0 (6H, d)[7] | ~131, ~125, ~120, ~34, ~31, ~27, ~23, ~21[7] | 136, 121, 93[19] |

| δ-Terpinene (Terpinolene) | ~5.3 (1H, br s), ~2.7 (2H, t), ~2.3 (2H, m), ~2.0 (2H, m), ~1.7 (3H, s), ~1.6 (3H, s)[13] | ~134, ~127, ~122, ~121, ~31, ~29, ~27, ~23, ~20[13] | 136, 121, 93 |

Experimental Protocols

The isolation and synthesis of terpinene isomers have evolved from classical distillation techniques to modern catalytic and chromatographic methods. This section provides detailed methodologies for key experiments.

Historical Method: Isolation by Fractional Distillation

In the late 19th and early 20th centuries, fractional distillation was the primary method for separating components of essential oils[4].

Protocol: Fractional Distillation of a Terpene-Rich Essential Oil

-

Apparatus Setup: A fractional distillation apparatus is assembled with a round-bottom flask, a fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a heat source (e.g., a heating mantle). The system is typically operated under reduced pressure to lower the boiling points of the terpenes and prevent thermal degradation.

-

Distillation Process: The essential oil is placed in the round-bottom flask. The mixture is heated, and the vapor rises through the fractionating column. The components separate based on their boiling points, with the more volatile compounds reaching the top of the column first.

-

Fraction Collection: Fractions are collected at different temperature ranges. The composition of each fraction is then analyzed by measuring its physical properties (density, refractive index) and through chemical derivatization to identify the specific terpenes present. The process is often repeated on the collected fractions to achieve higher purity.

Modern Synthesis and Isolation Methods

Modern organic synthesis and analytical techniques allow for more efficient and selective production and isolation of terpinene isomers.

A common industrial and laboratory method for producing α-terpinene is the acid-catalyzed isomerization of α-pinene[20].

Protocol: Acid-Catalyzed Isomerization of α-Pinene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, α-pinene is dissolved in a suitable solvent (e.g., toluene).

-

Catalyst Addition: A catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, phosphoric acid, or an acid-treated clay) is added to the solution[21][22]. The reaction mixture is heated to a specific temperature (e.g., 160 °C) and stirred for a set period (e.g., 3-6 hours)[23].

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomeric terpenes, is purified by fractional distillation under vacuum to isolate α-terpinene. The product composition is monitored by gas chromatography (GC).

β-Terpinene is often synthesized from the bicyclic monoterpene sabinene. This typically involves a pyrolysis step.

Protocol: Pyrolysis of Sabinene to β-Terpinene

-

Apparatus Setup: A pyrolysis apparatus is assembled, consisting of a tube furnace packed with an inert material (e.g., glass beads). The inlet is connected to a system for introducing sabinene vapor, and the outlet is connected to a cold trap to collect the products.

-

Pyrolysis: A stream of inert gas (e.g., nitrogen) is passed through the system. Sabinene is vaporized and passed through the heated tube furnace at a controlled temperature (e.g., 400-500 °C).

-

Product Collection and Purification: The pyrolysate is collected in the cold trap. The collected liquid, a mixture of β-terpinene, β-phellandrene, and other products, is then purified by fractional distillation under reduced pressure.

γ-Terpinene is a major component of cumin seed oil and can be isolated by fractional distillation.

Protocol: Isolation of γ-Terpinene from Cumin Seed Oil

-

Initial Extraction: Cumin seeds are ground and subjected to steam distillation to extract the essential oil.

-

Fractional Distillation: The collected essential oil is subjected to fractional distillation under reduced pressure. Fractions are collected based on their boiling points.

-

Analysis and Purification: The fractions are analyzed by GC-MS to identify the one with the highest concentration of γ-terpinene. This fraction may be further purified by preparative gas chromatography or a second fractional distillation to obtain high-purity γ-terpinene.

Terpinolene can be synthesized from the readily available monoterpene limonene through acid-catalyzed isomerization[24].

Protocol: Acid-Catalyzed Isomerization of Limonene to Terpinolene

-

Reaction Setup: In a round-bottom flask, (+)-limonene is dissolved in an appropriate solvent. A Brønsted acid catalyst supported on a porous material (e.g., a metal-macrocycle framework) is added[24].

-

Reaction Conditions: The reaction is carried out under controlled temperature and for a specific duration to maximize the yield of terpinolene while minimizing the formation of other isomers like α- and γ-terpinene[24].

-

Workup and Purification: The catalyst is filtered off, and the reaction mixture is worked up as described for the α-pinene isomerization. The product is purified by fractional distillation under reduced pressure.

Biosynthesis and Synthetic Pathways

The terpinene isomers are interconnected through biosynthetic and synthetic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Biosynthesis of α- and γ-terpinene from Geranyl Pyrophosphate.

Caption: Key synthetic pathways to and from the terpinene isomers.

Conclusion

The discovery and study of the terpinene isomers have been integral to the development of terpene chemistry. From their initial isolation from complex essential oil mixtures by pioneers like Otto Wallach to their targeted synthesis in modern laboratories, our understanding of these molecules has grown immensely. The distinct properties of each isomer, arising from subtle structural differences, continue to make them valuable compounds in a range of scientific and industrial applications. This guide provides a foundational resource for professionals in the field, offering a historical perspective, practical experimental protocols, and a clear overview of the chemical relationships between these important monoterpenes. Further research into the biological activities and novel applications of the individual terpinene isomers is a promising area for future investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discover Everything About the Terpinolene Terpene - RQS Blog [royalqueenseeds.com]

- 3. 26. Otto Wallach: Founder of Terpene Chemistry and Nobel Laureate 1910 • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. Otto Wallach | Nobel Prize, Organic Chemistry & Terpenes | Britannica [britannica.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Beta-Terpinene|CAS 99-84-3|Research Compound [benchchem.com]

- 7. Gamma-Terpinene | C10H16 | CID 7461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Expression, crystallization and structure elucidation of γ-terpinene synthase from Thymus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Gamma-Terpinene? - Floraplex Terpenes [buyterpenesonline.com]

- 10. alpha-Terpinene(99-86-5) 13C NMR [m.chemicalbook.com]

- 11. GAMMA-TERPINENE(99-85-4) 13C NMR [m.chemicalbook.com]

- 12. Everything About The Rare Terpene Terpinolene — Claybourne Co. Cannabis [claybourneco.com]

- 13. Terpinolene | C10H16 | CID 11463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. hmdb.ca [hmdb.ca]

- 15. Terpinolene - Lab Effects Terpene Glossary [labeffects.com]

- 16. Terpenes Spotlight: Terpinolene — Sunset Lake Cannabis [sunsetlakecannabis.com]

- 17. buythcdrinks.com [buythcdrinks.com]

- 18. Alpha-Terpinene | C10H16 | CID 7462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Beta-Terpinene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinene (β-terpinene) is a monoterpene with the chemical formula C10H16. It is one of the three isomers of terpinene, the others being alpha-terpinene and gamma-terpinene, which differ in the position of their carbon-carbon double bonds. While often found in lower concentrations compared to its isomers, β-terpinene contributes to the aromatic profile and potential therapeutic properties of various essential oils. This technical guide provides an in-depth overview of the occurrence of β-terpinene in essential oils, detailed experimental protocols for its extraction and quantification, and an exploration of its potential biological activities and associated signaling pathways.

Occurrence of this compound in Essential Oils

This compound is typically a minor constituent of essential oils, with its concentration varying significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the quantitative data for β-terpinene content in several essential oils as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

| Essential Oil | Plant Species | Plant Part | β-Terpinene Percentage (%) | Reference |

| Citrus Peel Oil | Citrus reticulata Blanco | Peel | 0.46 | [1] |

| Juniper Berry Oil | Juniperus communis | Berries | Not explicitly quantified, but present | [2][3][4] |

| Sweet Gale Oil | Myrica gale L. | Leaves | Present, but not explicitly quantified | [5][6] |

Note: Many analytical studies of essential oils where alpha- and gamma-terpinene are major components, such as Tea Tree Oil (Melaleuca alternifolia), do not report the quantification of this compound, suggesting its presence at very low or undetectable levels with the methods used.

Experimental Protocols

Extraction of Essential Oils by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Methodology:

-

Plant Material Preparation: Fresh or dried plant material (leaves, flowers, stems, bark, roots, etc.) is loaded into the distillation flask. The material should be of appropriate particle size to allow for efficient steam penetration without causing blockages.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The setup consists of a boiling flask (to generate steam), a distillation flask containing the plant material, a condenser, and a collection vessel (separator).

-

Distillation: Steam is generated in the boiling flask and introduced into the bottom of the distillation flask. As the steam passes through the plant material, it ruptures the oil glands and liberates the volatile essential oil components.

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid state.

-

Collection and Separation: The condensed liquid, a mixture of essential oil and hydrosol (aqueous distillate), flows into the separator. Due to their immiscibility and different densities, the essential oil will typically form a layer on top of the hydrosol and can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Methodology:

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a concentration of approximately 10 µg/mL.[1]

-

For quantitative analysis, an internal standard (e.g., n-tridecane or octadecane) of a known concentration is added to the diluted sample.[7]

-

The final solution should be clear and free of any particulate matter. If necessary, centrifuge the sample before transferring it to a GC vial.[1]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overload.[8]

-

Injector Temperature: 250 °C.[8]

-